2-Azabicyclo[3.1.0]hexane-5-carboxylic acid

DPP-4 Inhibition Type 2 Diabetes Saxagliptin

Sourcing flexible proline or piperidine surrogates for DPP-4 or DGAT-1 programs often leads to potency loss and off-target toxicity. 2-Azabicyclo[3.1.0]hexane-5-carboxylic acid provides a rigid bicyclic scaffold that locks the bioactive conformation, directly solving these challenges. - Delivers a 10-fold improvement in DPP-4 Ki (1.3 nM) vs. first-generation inhibitors like Sitagliptin (Ki=18 nM). - Enhances metabolic stability and shows clean safety profiles (no CYP inhibition, hERG binding, or cytotoxicity). - Available as the hydrochloride salt (CAS 1181458-38-7, ≥95% purity), with established shipping protocols for immediate global delivery.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B13029390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.1.0]hexane-5-carboxylic acid
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CNC2C1(C2)C(=O)O
InChIInChI=1S/C6H9NO2/c8-5(9)6-1-2-7-4(6)3-6/h4,7H,1-3H2,(H,8,9)
InChIKeyJYHVSRGEHWDOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid: A Conformationally Constrained Scaffold


2-Azabicyclo[3.1.0]hexane-5-carboxylic acid is a conformationally restricted, bicyclic amino acid derivative featuring a fused cyclopropane ring that imposes rigid structural constraints [1]. This core scaffold is widely employed in medicinal chemistry as a peptidomimetic building block and key intermediate, notably for the synthesis of DPP-4 inhibitors such as Saxagliptin and DGAT-1 inhibitors, where its unique geometry enhances target binding and metabolic stability compared to flexible analogs [2].

Why Simple Analogs Fail to Replace 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid


Generic substitution with flexible proline or piperidine derivatives is not viable due to the unique, rigid bicyclo[3.1.0]hexane framework of the target compound. This specific scaffold, incorporating a fused cyclopropane, confers a predetermined conformation that is critical for selective binding to targets like DPP-4 and DGAT-1, a feature lost with achiral or conformationally unrestricted alternatives [1]. Furthermore, this rigidification enhances metabolic stability in liver microsomes and reduces off-target liabilities (e.g., CYP inhibition, hERG binding), while commercially available stereoisomers (e.g., (1S,5R)- or (1S,3S,5S)-) exhibit distinct biological activities, making the correct isomeric selection essential for reproducible results [2].

Quantitative Evidence: 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid vs. Analogs


DPP-4 Inhibition Potency

The target compound's core is essential for the potent DPP-4 inhibition exhibited by Saxagliptin. In direct head-to-head comparisons, Saxagliptin demonstrates a DPP-4 inhibition constant (Ki) of 1.3 nM, which is a 10-fold improvement in potency over the clinically used comparators Vildagliptin (Ki = 13 nM) and Sitagliptin (Ki = 18 nM) [1]. This substantial potency gain is a direct consequence of the conformational constraint imposed by the 2-azabicyclo[3.1.0]hexane scaffold [2].

DPP-4 Inhibition Type 2 Diabetes Saxagliptin

Improved DPP-4 Selectivity and Safety

Beyond potency, the 2-azabicyclo[3.1.0]hexane scaffold contributes to a cleaner safety profile. A representative derivative of this core, compound 4c, was identified as a potent DPP-4 inhibitor (IC50 = 28.62 nM) and demonstrated excellent selectivity over the related proteases DPP-8 and DPP-9 [1]. This is a critical advantage over some earlier DPP-4 inhibitor classes, as DPP-8/9 inhibition has been linked to toxicities in preclinical models [2].

DPP-4 Selectivity Off-Target Effects Safety Pharmacology

Metabolic Stability and Off-Target Safety

In the context of DGAT-1 inhibition, the azabicyclo[3.1.0]hexane derivative compound 6b exhibited good liver microsomal stability, a key indicator of favorable pharmacokinetics. Crucially, in comparative safety screening, this compound demonstrated no inhibition of cytochrome P450 enzymes (CYPs), no binding to the hERG potassium channel, and no cellular cytotoxicity [1]. This profile contrasts with many lipophilic amine-containing drug candidates which often carry CYP and hERG liability risks [2].

Metabolic Stability Liver Microsomes DGAT-1 Inhibition

Conformational Constraint Compared to Proline

The core structure of 2-azabicyclo[3.1.0]hexane-5-carboxylic acid is a rigid, bicyclic proline analog. Unlike flexible proline, this scaffold exhibits a strong conformational constraint, favoring a polyproline II (PPII) helical conformation as demonstrated by X-ray crystallography and solution-phase studies on oligomers . This forced conformation is a key differentiator, as it can pre-organize peptide chains for stronger, more specific protein-protein interactions, a property not achievable with simple L-proline [1].

Conformational Analysis Peptidomimetics Proline Analog

Optimal Applications of 2-Azabicyclo[3.1.0]hexane-5-carboxylic Acid


DPP-4 Inhibitor Lead Optimization

For medicinal chemistry programs targeting Type 2 Diabetes, 2-azabicyclo[3.1.0]hexane-5-carboxylic acid is a premier building block. Its incorporation, as evidenced by Saxagliptin, yields DPP-4 inhibitors with a 10-fold improvement in Ki (1.3 nM) over first-generation drugs like Sitagliptin (Ki = 18 nM) and Vildagliptin (Ki = 13 nM) [1]. This potency gain is directly attributable to the scaffold's conformational constraint, making it the logical choice for projects aiming to surpass the efficacy of existing therapies [2].

Safer Enzyme Inhibitor Development

When developing inhibitors for DPP-4 or DGAT-1, safety is paramount. Derivatives of this scaffold, such as compound 4c (DPP-4) and 6b (DGAT-1), have demonstrated excellent selectivity over off-target proteases (DPP-8/9) and a clean profile against key safety flags like CYP inhibition, hERG binding, and cellular cytotoxicity [1]. This established safety profile makes the scaffold a strategic starting point for programs where minimizing toxicity risks is a primary objective [2].

Constrained Peptidomimetic Design

For chemical biology and peptide therapeutics research, this compound serves as an invaluable tool for introducing conformational rigidity. As a constrained proline analog, it enforces a specific PPII helical conformation, a property not offered by natural amino acids [1]. This allows researchers to pre-organize peptide chains to enhance binding affinity, probe the bioactive conformation of peptide ligands, and create more stable, selective probes for studying protein-protein interactions [2].

High-Value Pharmaceutical Intermediate Synthesis

Due to its pivotal role in synthesizing multi-billion dollar drugs like Saxagliptin, 2-azabicyclo[3.1.0]hexane-5-carboxylic acid and its derivatives are high-demand intermediates [1]. Sourcing this specific scaffold in its correct stereochemical form (e.g., (1S,3S,5S) or (1S,5R)) is essential for process chemistry and pharmaceutical manufacturing, where the documented potency and safety advantages of the final API depend on the structural fidelity of this key building block [2].

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